2-Ethyl-2-heptenal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-heptenal can be achieved through various organic reactions. One common method involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (2Z)-isomer.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-heptenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 2-Ethyl-3-butylacrylic acid.
Reduction: 2-Ethyl-3-butylacryl alcohol.
Substitution: 2-Bromo-2-ethyl-3-butylacrolein.
Scientific Research Applications
2-Ethyl-2-heptenal has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-heptenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial activity. The compound’s ability to undergo electrophilic addition reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
- 2-Ethyl-2-heptenal
- 2-Butyl-2-ethylacrolein
- 2-Methyl-3-butylacrolein
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and a more pronounced aroma, making it particularly valuable as a flavoring agent. Its reactivity in chemical reactions also differs, providing unique opportunities for its use in synthetic chemistry .
Properties
CAS No. |
10031-88-6 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-ethylhept-2-enal |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-9(4-2)8-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
RKQKOUYEJBHOFR-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC/C=C(/CC)\C=O |
SMILES |
CCCCC=C(CC)C=O |
Canonical SMILES |
CCCCC=C(CC)C=O |
density |
0.891-0.898 |
34210-19-0 | |
physical_description |
colourless mobile liquid; powerful sharp-green aroma |
solubility |
Insoluble in water; slightly soluble in propylene glycol; soluble in oils soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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